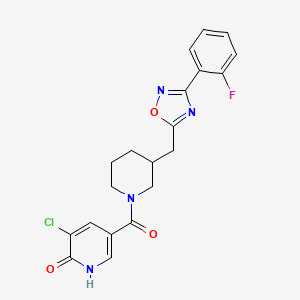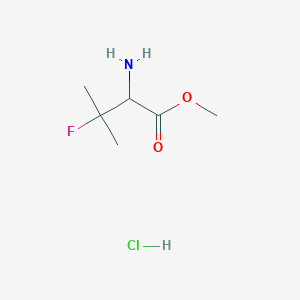
N1-(2-Methoxyethyl)benzene-1,2-diamine
概要
説明
N1-(2-Methoxyethyl)benzene-1,2-diamine is an organic compound with the molecular formula C9H14N2O and a molecular weight of 166.224. This compound is known for its versatility in various scientific research applications, particularly in the fields of chemistry and material science.
準備方法
The synthesis of N1-(2-Methoxyethyl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography.
化学反応の分析
N1-(2-Methoxyethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxyethyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N1-(2-Methoxyethyl)benzene-1,2-diamine has several scientific research applications:
Aggregation-Induced Enhanced Emission (AIEE): Derivatives of this compound exhibit AIEE characteristics, making them useful in fluorescence sensing of volatile organic solvents.
Conducting Copolymers: The compound is used in the synthesis and characterization of conducting copolymers, which have applications in electronic devices.
Schiff Base Derivatives: These derivatives possess antibacterial activity and are studied for their potential pharmaceutical applications.
Vibrational and Conformational Analysis: Extensive studies on the molecular structure, stability, and non-linear optical behavior of this compound are conducted for material science applications.
Corrosion Inhibition: Certain derivatives of this compound are effective corrosion inhibitors for carbon steel in acidic mediums.
作用機序
The mechanism of action of N1-(2-Methoxyethyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, its derivatives that exhibit AIEE characteristics form intramolecular hydrogen bonds, leading to a coplanar structure and orderly packing in the aggregated state, which enhances fluorescence emission. In antibacterial applications, Schiff base derivatives of this compound interact with bacterial proteins, disrupting their function and leading to antibacterial effects.
類似化合物との比較
N1-(2-Methoxyethyl)benzene-1,2-diamine can be compared with similar compounds such as:
N1,N2-Dimethylbenzene-1,2-diamine: This compound is used in organic synthesis and has different reactivity due to the presence of methyl groups.
N-Methyl-1,2-benzenediamine: Known for its use in the synthesis of various heterocyclic compounds and its role in pharmaceutical research.
The uniqueness of this compound lies in its methoxyethyl group, which imparts specific chemical properties and reactivity, making it suitable for a wide range of applications in scientific research.
特性
IUPAC Name |
2-N-(2-methoxyethyl)benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-12-7-6-11-9-5-3-2-4-8(9)10/h2-5,11H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEAJFHRQKGXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56436-25-0 | |
| Record name | 1-N-(2-methoxyethyl)benzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide](/img/structure/B3013715.png)
![3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid](/img/structure/B3013717.png)



![Lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B3013726.png)


![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B3013729.png)


